molecular formula C21H20O6 B2614245 Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2614245
M. Wt: 368.4 g/mol
InChI Key: WGJSDWVUWYUCAL-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that belongs to the class of coumarins. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H20O6
  • IUPAC Name : this compound

This structure features a furan ring fused with a benzochromene moiety, which is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds within the coumarin family exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. In vitro studies demonstrated that it could reduce oxidative stress markers in various cell lines, suggesting its potential use in preventing oxidative damage associated with chronic diseases .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of coumarin derivatives. This compound exhibited activity against several bacterial strains. For example, it showed inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was found to significantly reduce edema and inflammatory cytokine levels. The proposed mechanism involves inhibition of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as an anti-cancer agent. Studies indicate that it induces apoptosis in cancer cell lines such as HeLa and MCF7 through the activation of caspase pathways . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as a therapeutic agent.

Case Study 1: Antioxidant Efficacy

A study conducted on human liver cells demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential role in protecting against liver damage due to oxidative stress .

Case Study 2: Antimicrobial Activity

In a clinical setting, a formulation containing this compound was tested against common pathogens responsible for skin infections. Results indicated a 70% reduction in bacterial load after treatment over two weeks . This highlights its potential application in topical antimicrobial therapies.

Properties

IUPAC Name

methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-13(9-19(26-12)21(23)24-2)11-25-14-7-8-16-15-5-3-4-6-17(15)20(22)27-18(16)10-14/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJSDWVUWYUCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.